

Borane-Tetrahydrofuran Complex: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Borane-tetrahydrofuran*

Cat. No.: *B086392*

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Borane-tetrahydrofuran complex (BH₃-THF) is a pivotal reagent in modern organic synthesis, prized for its versatility as a reducing agent and its central role in hydroboration reactions. This guide provides an in-depth overview of its properties, preparation, applications, and safety protocols, tailored for professionals in research, chemical sciences, and pharmaceutical development.

Core Properties and Specifications

BH₃-THF is a coordination complex formed between the Lewis acid borane (BH₃) and the Lewis base tetrahydrofuran (THF).^{[1][2]} This complexation stabilizes the highly reactive borane, making it a convenient and manageable reagent for laboratory and industrial use.^{[2][3]} Commercially, it is most often available as a 1 M solution in THF.^{[2][4]}

Table 1: Physical and Chemical Properties of **Borane-Tetrahydrofuran** Complex

Property	Value	References
Chemical Formula	C4H11BO	[5]
Molecular Weight	85.94 g/mol	[5][6]
Appearance	Colorless liquid	[1][6]
CAS Number	14044-65-6	[5][6]
Density (1M solution in THF)	~0.876 - 0.898 g/mL at 25 °C	[4][6]
Boiling Point	66 °C (for THF)	[6]
Melting Point	-66 °C	[5]
Flash Point	-17 °C (1.4 °F) (closed cup)	[4][5]
Stability	Thermally unstable; stabilized with <0.005 M NaBH ₄ . [6] Air and moisture sensitive. [1][7] May form explosive peroxides. [8]	

Preparation and Synthesis

While commercially available, BH₃-THF can be prepared in the laboratory. The most common methods involve the in-situ generation from sodium borohydride.

This protocol describes a common laboratory-scale synthesis.

- **Apparatus Setup:** Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the borane.
- **Reagent Charging:** In the flask, place sodium borohydride (1.0 eq) and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Reaction Initiation:** Cool the stirred suspension in an ice bath. Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq) in THF dropwise via the addition funnel.

- **Reaction and Monitoring:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
- **Work-up and Storage:** The resulting solution of BH₃-THF is typically used directly. For storage, it should be kept in a sealed container under an inert atmosphere and refrigerated at temperatures below 5°C.[6]

A similar preparation involves the oxidation of sodium borohydride with iodine in THF.[5][9]

Key Chemical Reactions and Applications

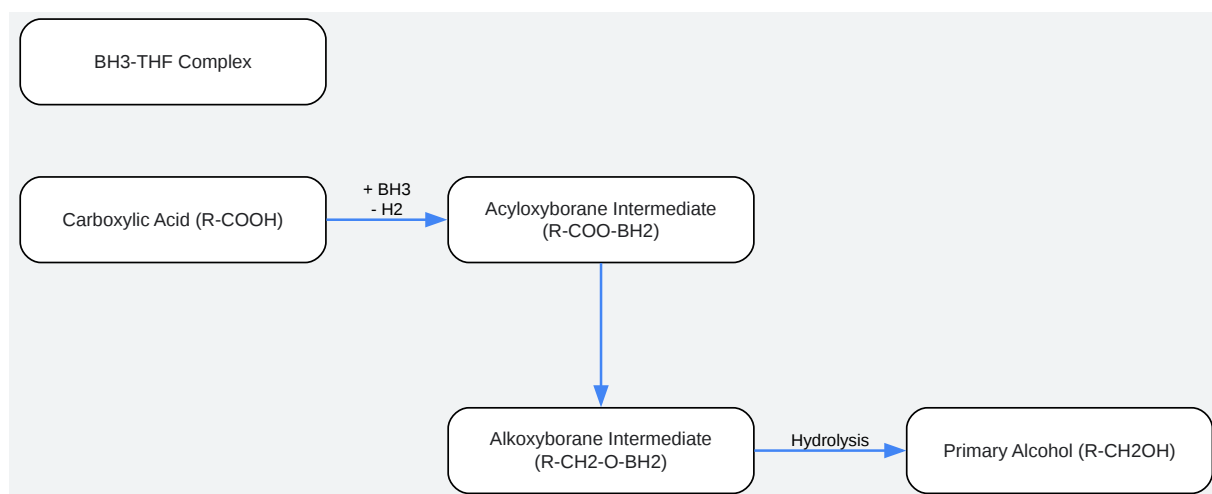
BH₃-THF is a cornerstone reagent for two major classes of reactions: reductions and hydroborations.

BH₃-THF is a powerful and often selective reducing agent. It readily reduces a wide array of functional groups, including aldehydes, ketones, carboxylic acids, amides, nitriles, and oximes. [6][8][10] A key advantage is its ability to reduce carboxylic acids to primary alcohols faster than many other functional groups.[6][8]

Table 2: Reactivity of BH₃-THF with Various Functional Groups

Functional Group	Product	Notes	References
Carboxylic Acid	Primary Alcohol	Preferred reagent for this transformation.	[5][6]
Aldehyde	Primary Alcohol	Rapid reduction.	[8][10]
Ketone	Secondary Alcohol	Effective reduction.	[8][10]
Amide	Amine	Excellent reagent for reducing amides to amines.	[3][6]
Ester	Primary Alcohol	Reduction is possible.	[10]
Nitrile	Primary Amine	Efficient conversion to amines.	[2][10]
Alkene/Alkyne	Organoborane	Via hydroboration.	[5][9]

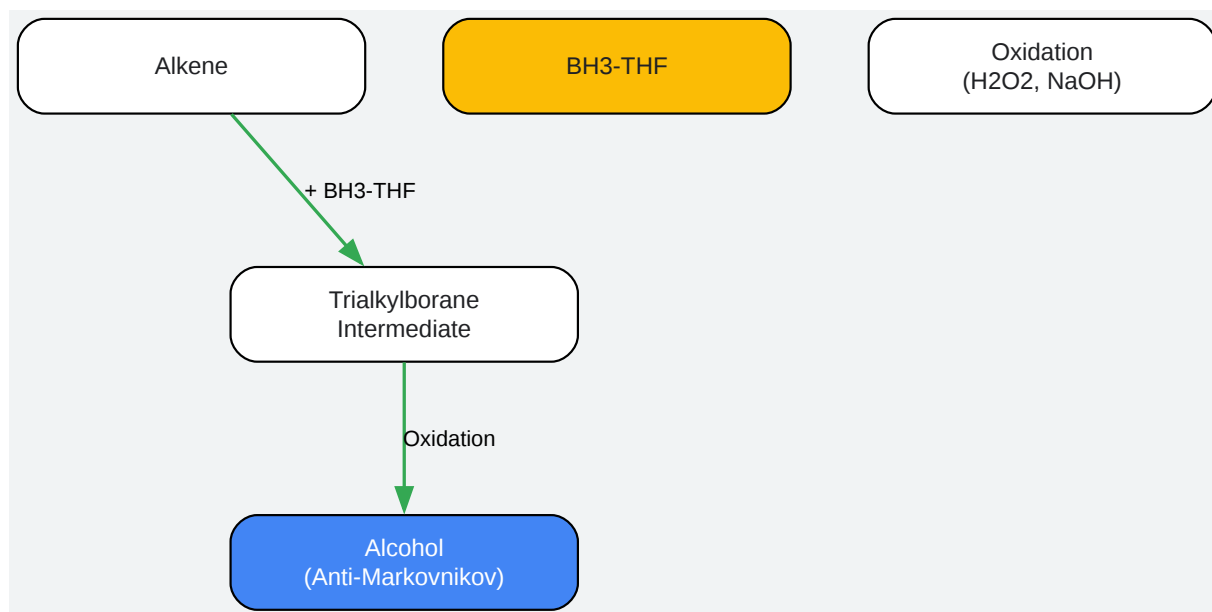
The mechanism for the reduction of a carboxylic acid involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding primary alcohol.



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Caption: Reduction of a carboxylic acid with BH₃-THF.

Hydroboration is a fundamental reaction in which BH₃-THF adds across a carbon-carbon double or triple bond.[5][9] This process typically proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity. The resulting organoborane intermediates are highly versatile and can be oxidized to alcohols, protonated to alkanes, or used in carbon-carbon bond-forming reactions.



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




Caption: General workflow for hydroboration-oxidation.

The precise and selective nature of BH₃-THF makes it invaluable in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[11][12][13] Its ability to reduce functional groups under mild conditions is critical for constructing complex molecules without disturbing sensitive stereocenters or protecting groups.[6] It is used in the manufacturing processes of drugs such as montelukast sodium and entecavir.[11][14]

Safety and Handling

BH₃-THF is a hazardous reagent that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	References
	GHS02	Highly flammable liquid and vapor.	[5] [7]
	GHS02	In contact with water releases flammable gases which may ignite spontaneously.	[7]
	GHS06	Harmful if swallowed.	[5] [7]
	GHS05	Causes serious eye damage.	[5] [7]
	GHS07	Causes skin irritation. May cause respiratory irritation.	[5] [7]

Key Safety Precautions:

- Handling: Always handle BH3-THF solutions under an inert atmosphere (e.g., nitrogen or argon) using air-free techniques to prevent contact with moisture and air.[\[9\]](#)[\[15\]](#)
- Storage: Store in a tightly sealed container, refrigerated (2-8°C is recommended).[\[4\]](#)[\[6\]](#)
Containers should be dated upon opening and periodically checked for peroxide formation.
[\[7\]](#)
- Incompatibilities: It reacts violently with water, alcohols, acids, and oxidizing agents.[\[8\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles, and gloves.[\[7\]](#)[\[15\]](#)
- Fire Safety: Use a Class D fire extinguisher (dry chemical or sand). Do not use water, foam, or halogenated agents.[\[16\]](#)

Detailed Experimental Protocols

This protocol provides a general procedure for the reduction of a carboxylic acid to a primary alcohol.

- **Reaction Setup:** In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., benzoic acid, 1.0 eq) in anhydrous THF.
- **Cooling:** Cool the solution to 0°C using an ice-water bath.
- **Reagent Addition:** Slowly add the 1.0 M solution of BH₃-THF (1.1-1.5 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding methanol dropwise at 0°C until gas evolution ceases. This destroys any excess borane.
- **Work-up:** Remove the solvent under reduced pressure. Add 1 M HCl to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
- **Purification:** Purify the crude product by flash column chromatography or recrystallization as needed.

This protocol outlines the two-step conversion of an alkene to an alcohol.

- **Hydroboration Step:**
 - **Setup:** In a flame-dried, nitrogen-flushed flask, dissolve the alkene (e.g., 1-octene, 1.0 eq) in anhydrous THF.
 - **Addition:** Cool the solution to 0°C and add 1.0 M BH₃-THF (0.4 eq, to provide a slight excess of B-H bonds) dropwise.
 - **Reaction:** Allow the mixture to warm to room temperature and stir for 1-3 hours.

- Oxidation Step:
 - Reagent Addition: Cool the reaction mixture back to 0°C. Sequentially and carefully add aqueous sodium hydroxide (e.g., 3 M), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Maintain the temperature below 20°C during the exothermic addition.
 - Reaction: After the addition, heat the mixture to 50°C for 1 hour to ensure complete oxidation.
 - Work-up: Cool the mixture to room temperature, separate the layers, and extract the aqueous layer with an ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
 - Purification: Purify the resulting alcohol via distillation or column chromatography.

Caption: Experimental workflow for hydroboration-oxidation.

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